molecular formula C₁₃H₆D₃Cl₃O₂ B1139822 Triclosan Methyl-d3 Ether CAS No. 1020720-00-6

Triclosan Methyl-d3 Ether

Cat. No.: B1139822
CAS No.: 1020720-00-6
M. Wt: 306.59
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Description

Triclosan Methyl-d3 Ether is a deuterated analog of Triclosan, a widely used antimicrobial agent. Triclosan, known chemically as 5-chloro-2-(2,4-dichlorophenoxy)phenol, is prevalent in various personal care products such as toothpaste, soaps, and disinfectants. The deuterated version, this compound, is often utilized in scientific research to study the metabolic pathways and environmental impact of Triclosan due to its stability and traceability.

Mechanism of Action

Target of Action

Triclosan Methyl-d3 Ether, also known as Triclosan-methyl-d3, primarily targets the enoyl-acyl carrier protein reductase enzyme (ENR) . This enzyme plays a crucial role in the fatty acid synthesis in bacteria .

Mode of Action

Triclosan is a biocidal compound with multiple targets in the cytoplasm and membrane . At lower concentrations, it appears bacteriostatic and mainly inhibits fatty acid synthesis by binding to the ENR enzyme . This interaction disrupts the normal functioning of the bacteria, preventing their growth and propagation .

Biochemical Pathways

The primary biochemical pathway affected by Triclosan is the fatty acid synthesis pathway in bacteria . By inhibiting the ENR enzyme, Triclosan disrupts this pathway, leading to a halt in bacterial growth . The monohydroxy-triclosan and dihydroxy-triclosan, which are the metabolites of Triclosan, undergo the breaking of the ether bond to form 3,5-dichlorocatechol, chlorohydroquinon, and hydroquinone .

Pharmacokinetics

The pharmacokinetics of Triclosan involve its absorption, distribution, metabolism, and excretion (ADME). Triclosan is lipophilic, which allows it to be absorbed and distributed in the body . It is metabolized in the liver and excreted primarily in the urine . The presence of sulfate conjugates of Triclosan has also been detected, indicating its metabolism into more water-soluble forms for excretion .

Result of Action

The primary result of Triclosan’s action is its antimicrobial effect , which includes antibacterial, antiviral, and antifungal properties . It disrupts the normal functioning of bacteria, preventing their growth and propagation . It’s important to note that triclosan has been associated with endocrine disruption, potentially impacting thyroid hormone homeostasis .

Action Environment

Triclosan is commonly detected in aquatic ecosystems, as it is only partially removed during the wastewater treatment process . It has the potential to accumulate in sediment and aquatic organisms . Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Triclosan . The continuous exposure of aquatic organisms to Triclosan, coupled with its bioaccumulation potential, have led to detectable levels of the antimicrobial in a number of aquatic species .

Biochemical Analysis

Biochemical Properties

Triclosan Methyl-d3 Ether, like Triclosan, may interact with various enzymes, proteins, and other biomolecules. Triclosan is known to inhibit the enoyl-acyl carrier protein reductase enzyme (ENR), which plays a crucial role in bacterial lipid biosynthesis . It’s plausible that this compound may have similar interactions, but specific studies on this compound are required to confirm this.

Cellular Effects

Triclosan has been found to impair thyroid homeostasis and could be associated with neurodevelopment impairment, metabolic disorders, cardiotoxicity, and increased cancer risk

Molecular Mechanism

Triclosan is known to act as a bacteriostatic agent at lower concentrations by inhibiting fatty acid synthesis

Temporal Effects in Laboratory Settings

Triclosan is known to be lipophilic, accumulative, toxic, and persistent, which suggests it may have long-term effects on cellular function

Dosage Effects in Animal Models

Endocrine-disrupting properties of Triclosan have been examined in various animal models within a wide range of doses and dosing regimens

Metabolic Pathways

Triclosan is known to undergo oxidative metabolism, with glucuronide and sulfate conjugates detected as important metabolites

Transport and Distribution

Triclosan is known to accumulate in sediment and aquatic organisms, suggesting it may have a significant potential for bioaccumulation

Subcellular Localization

Computational methods have been developed for predicting mRNA subcellular localization, which could potentially be applied to study the subcellular localization of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triclosan Methyl-d3 Ether involves the deuteration of Triclosan. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a deuterated solvent and a catalyst to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and thus, extensive purification steps such as distillation and crystallization are employed.

Chemical Reactions Analysis

Types of Reactions: Triclosan Methyl-d3 Ether undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can form quinone derivatives.

    Reduction: Reducing agents can convert it back to its parent phenol structure.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Parent phenol structure.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Triclosan Methyl-d3 Ether is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a tracer in studying the degradation pathways of Triclosan in environmental samples.

    Biology: Used in metabolic studies to understand the biotransformation of Triclosan in living organisms.

    Medicine: Helps in investigating the pharmacokinetics and toxicology of Triclosan.

    Industry: Employed in the development of new antimicrobial agents and in the quality control of personal care products.

Comparison with Similar Compounds

    Triclosan: The non-deuterated parent compound.

    Methyl Triclosan: A methylated derivative of Triclosan.

    Triclocarban: Another antimicrobial agent with a similar structure and function.

Comparison: Triclosan Methyl-d3 Ether is unique due to its deuterium atoms, which provide stability and traceability in scientific studies. Unlike Triclosan, it is less prone to metabolic degradation, making it an ideal candidate for long-term studies. Methyl Triclosan and Triclocarban, while similar in function, do not offer the same level of stability and are more susceptible to environmental breakdown.

Properties

IUPAC Name

2,4-dichloro-1-[4-chloro-2-(trideuteriomethoxy)phenoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O2/c1-17-13-7-9(15)3-5-12(13)18-11-4-2-8(14)6-10(11)16/h2-7H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYDHBBTVWMLFD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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